molecular formula C16H17N3O2S2 B4171328 5-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide

5-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B4171328
M. Wt: 347.5 g/mol
InChI Key: CMKHFJYZMLVQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a thiadiazole ring, and an ethylthio substituent, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones. The thiadiazole ring is then introduced via a cyclization reaction involving thiosemicarbazide and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Substitution Reagents: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Scientific Research Applications

5-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The ethylthio and thiadiazole groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-(Benzylthio)-1H-tetrazole: Similar in structure but with a benzylthio group instead of an ethylthio group.

    4,5-Dicyanoimidazole: Contains an imidazole ring with cyano substituents.

    2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: Used in DNA synthesis with a different core structure

Uniqueness

5-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, thiadiazole ring, and ethylthio substituent. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-4-10-6-7-12-11(8-10)9(3)13(21-12)14(20)17-15-18-19-16(23-15)22-5-2/h6-8H,4-5H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKHFJYZMLVQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NN=C(S3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.